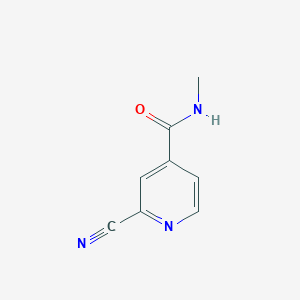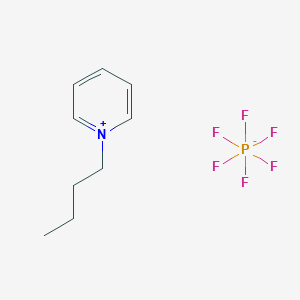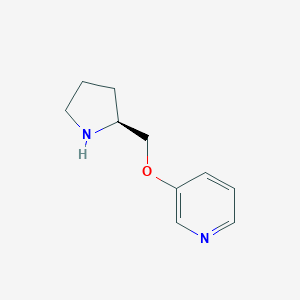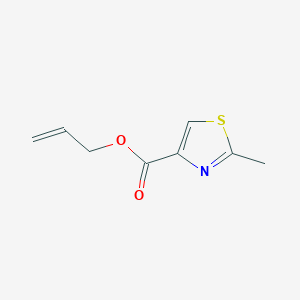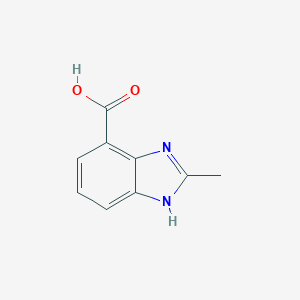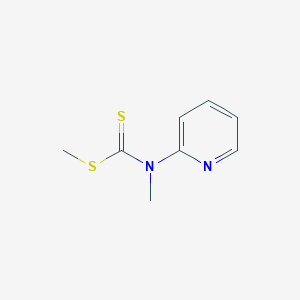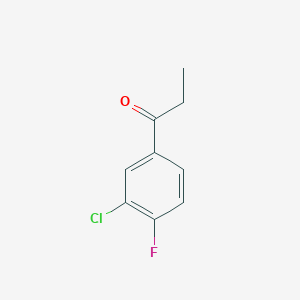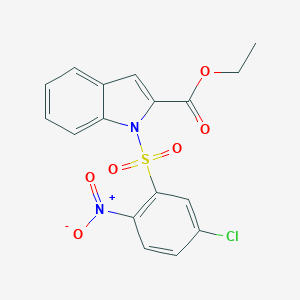
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester, also known as CNQX, is a synthetic compound that is widely used in scientific research. This compound belongs to the family of quinoxalines and is a potent antagonist of ionotropic glutamate receptors. CNQX has become an essential tool in neuroscience research due to its ability to block the activity of glutamate, which is the primary excitatory neurotransmitter in the brain.
Mécanisme D'action
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester acts as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. This compound binds to the receptor site of these receptors and prevents glutamate from binding, which inhibits the activity of the receptor. This results in the inhibition of excitatory neurotransmission and the modulation of neuronal activity.
Effets Biochimiques Et Physiologiques
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects in the brain. This compound has been found to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is essential for learning and memory. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has also been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its ability to selectively block the activity of ionotropic glutamate receptors. This allows researchers to study the effects of glutamate on neuronal activity without interfering with other neurotransmitter systems. However, one limitation of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is that it can also block the activity of other receptors, such as NMDA receptors, at high concentrations. This can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to protect against neuronal damage in animal models of these diseases, suggesting that it may have therapeutic potential. Another future direction is in the development of new drugs that target ionotropic glutamate receptors. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can serve as a starting point for the development of new compounds that have improved pharmacological properties and efficacy.
Méthodes De Synthèse
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(2-nitrophenyl)acetamide. This compound is then treated with sodium hydride and ethyl chloroformate to form the ethyl ester of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is widely used in scientific research to study the role of glutamate and ionotropic glutamate receptors in various physiological and pathological conditions. This compound is used to block the activity of glutamate receptors in the brain, which allows researchers to study the effects of glutamate on neuronal activity, synaptic plasticity, learning, and memory.
Propriétés
Numéro CAS |
173908-27-5 |
|---|---|
Nom du produit |
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester |
Formule moléculaire |
C17H13ClN2O6S |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
ethyl 1-(5-chloro-2-nitrophenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O6S/c1-2-26-17(21)15-9-11-5-3-4-6-13(11)19(15)27(24,25)16-10-12(18)7-8-14(16)20(22)23/h3-10H,2H2,1H3 |
Clé InChI |
NTAHLHAGCGYQHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Autres numéros CAS |
173908-27-5 |
Synonymes |
ethyl 1-(5-chloro-2-nitro-phenyl)sulfonylindole-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)

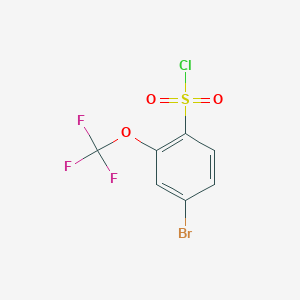
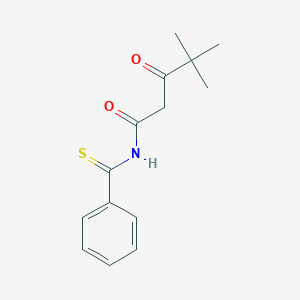

![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
